(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione (3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione
Brand Name: Vulcanchem
CAS No.: 1147103-54-5
VCID: VC21185281
InChI: InChI=1S/C14H15NO2/c16-13-11-7-4-8-12(11)14(17)15(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12+
SMILES: C1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione

CAS No.: 1147103-54-5

Cat. No.: VC21185281

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione - 1147103-54-5

Specification

CAS No. 1147103-54-5
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name (3aS,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione
Standard InChI InChI=1S/C14H15NO2/c16-13-11-7-4-8-12(11)14(17)15(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12+
Standard InChI Key MIVQUQMOPVQLCZ-TXEJJXNPSA-N
Isomeric SMILES C1C[C@@H]2[C@H](C1)C(=O)N(C2=O)CC3=CC=CC=C3
SMILES C1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3
Canonical SMILES C1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator